benzo[d][1,2,3]thiadiazol-5-aMine

Catalog No.
S732704
CAS No.
1753-29-3
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzo[d][1,2,3]thiadiazol-5-aMine

CAS Number

1753-29-3

Product Name

benzo[d][1,2,3]thiadiazol-5-aMine

IUPAC Name

1,2,3-benzothiadiazol-5-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)N=NS2

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2

Organic Electronics

Scientific Field: Materials Science - Organic Electronics Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine is utilized as an electron-withdrawing building block for the synthesis of components in organic light-emitting diodes (OLEDs) and organic solar cells . Methods of Application:

Green Chemistry

Scientific Field: Green Chemistry - Catalyst Development Application Summary: The compound is involved in green synthesis processes as a catalyst, promoting eco-friendly reactions . Methods of Application:

Medicinal Chemistry

Scientific Field: Medicinal Chemistry - Drug Development Application Summary: The thiadiazole ring, including benzo[d][1,2,3]thiadiazol-5-aMine, is explored for its potential in creating drugs with diverse biological activities . Methods of Application:

Photovoltaic Components

Scientific Field: Renewable Energy - Photovoltaic Technology Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine derivatives are investigated for their suitability in photovoltaic components . Methods of Application:

Organic Synthesis

Scientific Field: Organic Chemistry - Synthetic Methods Application Summary: The compound serves as a precursor for novel organic synthesis methods, enhancing the efficiency of chemical reactions . Methods of Application:

Antimicrobial Agents

Scientific Field: Biochemistry - Antimicrobial Research Application Summary: Research into benzo[d][1,2,3]thiadiazol-5-aMine’s analogues for antimicrobial properties is ongoing . Methods of Application:

Advanced Material Synthesis

Scientific Field: Chemistry - Material Synthesis Application Summary: This compound is a key ingredient in the development of advanced materials with potential use in electronics and photonics . Methods of Application:

Catalysis

Scientific Field: Chemistry - Catalysis Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine derivatives are used as catalysts in various chemical reactions, contributing to more sustainable and efficient processes . Methods of Application:

Drug Discovery

Scientific Field: Biomedical Sciences - Pharmacology Application Summary: The compound’s derivatives are explored for their therapeutic potential, particularly in the design of new drugs . Methods of Application:

Photonic Devices

Scientific Field: Physics - Photonics Application Summary: The unique electronic structure of benzo[d][1,2,3]thiadiazol-5-aMine is exploited in the design of photonic devices . Methods of Application:

Green Synthesis

Scientific Field: Environmental Sciences - Sustainable Chemistry Application Summary: Utilized in the green synthesis of chemicals, reducing the environmental impact of chemical production . Methods of Application:

Antimicrobial Development

Scientific Field: Microbiology - Antimicrobial Agents Application Summary: Investigated for its role in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi . Methods of Application:

Benzo[d][1,2,3]thiadiazol-5-amine is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, fused to a benzene ring. This structure confers unique electronic properties and makes it a valuable building block in various chemical applications. The compound is recognized for its electron-withdrawing characteristics, which enhance its reactivity in nucleophilic substitution reactions and its utility in organic synthesis. Its molecular formula is C7H6N4S, and it has garnered interest in fields such as materials science, organic electronics, and medicinal chemistry.

  • There is no information available regarding the mechanism of action of BDT-5-amine in biological systems or its interaction with other compounds [, , ].
  • Due to the lack of information, specific safety concerns or hazards associated with BDT-5-amine are unknown. However, as a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols [].

Future Research Directions

  • Further research is needed to explore the synthesis, characterization, reactivity, and potential applications of BDT-5-amine. This could involve:
    • Developing synthetic routes to obtain the compound.
    • Characterizing its physical and chemical properties.
    • Investigating its potential biological activity or other applications.

  • Nucleophilic Substitution: Due to its electron-deficient nature, it readily undergoes nucleophilic substitution reactions, making it suitable for synthesizing various derivatives.
  • Cross-Coupling Reactions: The compound can be incorporated into organic frameworks via palladium-catalyzed cross-coupling reactions, which are essential in the formation of complex organic structures.
  • Reductive Processes: It can also undergo reduction reactions such as hydrogenation or metal-catalyzed reductions to yield different derivatives.

Research indicates that benzo[d][1,2,3]thiadiazol-5-amine and its derivatives exhibit promising biological activities. Preliminary studies suggest potential antimicrobial properties against various pathogens. Additionally, ongoing investigations are exploring its antifungal and antiviral activities. The unique structure of the compound may contribute to its effectiveness in these applications.

The synthesis of benzo[d][1,2,3]thiadiazol-5-amine can be achieved through several methods:

  • Herz Reaction: This classical method involves the reaction of anilines with disulfur dichloride in acetic acid to form the desired thiadiazole structure.
  • One-Pot Three-Component Fusion Reactions: This method allows for rapid synthesis under mild conditions and has shown high eco-friendliness .
  • Cross-Coupling Techniques: These techniques utilize palladium catalysts to facilitate the incorporation of benzo[d][1,2,3]thiadiazol-5-amine into larger organic frameworks.

Benzo[d][1,2,3]thiadiazol-5-amine has diverse applications across several fields:

  • Organic Electronics: It serves as an electron-withdrawing building block for components in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Catalysis: The compound is employed in green synthesis processes as a catalyst for multicomponent reactions.
  • Material Science: It is integral in developing advanced materials with enhanced electronic properties suitable for high-performance applications.
  • Pharmaceuticals: Research is ongoing into its derivatives for potential therapeutic uses.

Studies on the interactions of benzo[d][1,2,3]thiadiazol-5-amine with various biological systems are crucial for understanding its potential therapeutic effects. The compound's derivatives are being screened for their antimicrobial activities against a range of pathogens. These studies aim to elucidate the mechanisms behind their biological activity and identify promising candidates for drug development.

Benzo[d][1,2,3]thiadiazol-5-amine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameUnique Features
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)Exhibits stronger electron delocalization due to additional thiadiazole rings .
1,2,5-ThiadiazoleContains a different arrangement of nitrogen atoms; often used in pharmaceuticals .
1,2,3-ThiadiazoleA simpler structure that lacks the benzene ring; used in various organic syntheses .

Benzo[d][1,2,3]thiadiazol-5-amine stands out due to its specific electronic properties that enhance reactivity while maintaining stability within complex organic frameworks. Its application potential in electronics and catalysis further distinguishes it from similar compounds.

For Benzo[d] [1] [2] [3]thiadiazol-5-amine
Reaction StageReagentsConditionsYield (%)Product Distribution
NitrationSulfuric acid, Potassium nitrate10-20°C, 16.5 hoursNot specifiedNitro-benzothiadiazoles
ReductionIron powder, Hydrochloric acid, EthanolReflux, 1 hour16-344-amino (16%), 7-amino (34%), 5-amino (10%)
Product SeparationSodium carbonate, DCM/Methanol extractionpH adjustment to 8, extractionMultiple isomers obtainedRegioisomer mixture

The major limitation of this classical approach lies in the poor regioselectivity during nitration, resulting in complex mixtures requiring extensive purification [1] [4]. The 5-amino isomer, which represents the target compound, is obtained in only 10% yield, while the 7-amino isomer predominates at 34% yield [1]. Despite these selectivity issues, the methodology remains valuable due to its reproducibility and the availability of starting materials [5].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing benzo[d] [1] [2] [3]thiadiazol-5-amine derivatives through carbon-carbon and carbon-nitrogen bond formation [2] [8] [9]. These methodologies offer enhanced control over regioselectivity and functional group tolerance compared to classical approaches [10].

The Suzuki-Miyaura cross-coupling reaction has been extensively applied for benzothiadiazole derivatization, utilizing boronic acid derivatives as coupling partners [9] [10]. Tetrakis(triphenylphosphine)palladium(0) serves as the preferred catalyst system in combination with cesium carbonate as base and tetrabutylammonium bromide as phase-transfer catalyst [9]. Reaction conditions typically involve two-phase solvent systems with reaction temperatures ranging from 80-100°C for 12-24 hours, achieving yields between 58-85% [10].

Advanced palladium-catalyzed methodologies include carbon-hydrogen oxidative functionalization using palladium(II) acetate catalysts [2]. These transformations enable direct functionalization of benzothiadiazole substrates without pre-functionalization requirements [2]. The palladium(II) acetate-silver(I) oxide catalytic system demonstrates effectiveness for carbon-hydrogen oxidative thienylation reactions, achieving yields of 60-68% under optimized conditions at 110-120°C [2].

Table 2: Palladium-Catalyzed Cross-Coupling Approaches

Catalyst SystemOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Application
Pd(OAc)₂/Ag₂OAg₂O110-12024-3660-68C-H oxidative thienylation
Pd(TFA)₂/Ag₂OAg₂O110240Failed reaction
Pd(OAc)₂/AgBF₄AgBF₄110240Failed reaction
Tetrakis(triphenylphosphine)palladium(0)Not required80-10012-2458-85Suzuki cross-coupling

Buchwald-Hartwig amination reactions represent another significant palladium-catalyzed approach for introducing amino functionality into benzothiadiazole frameworks [11] [12]. These cross-coupling reactions between aryl halides and amines proceed under mild conditions using palladium catalysts with specialized phosphine ligands [12]. Microwave irradiation has proven particularly effective for optimizing reaction conditions and reducing reaction times [12].

The versatility of palladium-catalyzed approaches extends to multiple bond-forming processes, including sequential carbon-sulfur, carbon-nitrogen, and carbon-carbon bond formations [13]. Copper and palladium dual-catalytic systems enable complex multi-step transformations for synthesizing fused benzothiadiazole derivatives [13].

Azide-Nitrile Cycloaddition Strategies

Azide-nitrile cycloaddition reactions provide an alternative synthetic pathway for constructing thiadiazole frameworks through [3+2] dipolar cycloaddition mechanisms [11] [14] [15]. These methodologies offer distinct advantages in terms of atom economy and functional group tolerance [14] [15].

The base-catalyzed azide-nitrile cycloaddition employs potassium tert-butoxide as catalyst (50 mol%) in dimethyl sulfoxide solvent at 70°C [11]. This methodology achieves excellent yields of 94% with reaction times of three hours [11]. The reaction proceeds through initial formation of an open-chain imidoyl azide intermediate, followed by cyclization to produce the desired triazole-linked products [11] [14].

Acid-catalyzed variants utilize aluminum chloride in combination with sodium azide in N-methyl-2-pyrrolidone solvent [14] [15]. These reactions benefit from microwave heating, achieving high yields of 85-95% within 3-10 minutes [14] [15]. Density functional theory calculations have elucidated the mechanism, confirming stepwise cycloaddition through nitrile activation by Lewis or Brønsted acids [14] [15].

Table 3: Azide-Nitrile Cycloaddition Strategies

MethodCatalyst/BaseSolventTemperature (°C)TimeYield (%)
Base-catalyzed cycloadditionKOtBu (50 mol%)DMSO703 hours94
Acid-catalyzed cycloadditionAlCl₃/NaN₃N-methyl-2-pyrrolidone80-1203-10 minutes85-95
Microwave-assistedVarious acidsNMP120-1505-15 minutes80-95
One-pot three-componentK₂CO₃DMF40-802-4 hours70-94

Double [3+2] dipolar cycloaddition strategies enable formation of spiro-thiadiazole derivatives through reactions between nitrilimines and carbon disulfide [16]. These transformations proceed under mild conditions using triethylamine as base, generating spirocyclic architectures in yields up to 96% [16]. The reaction mechanism involves in situ generation of nitrilimine intermediates from hydrazonyl chlorides, followed by sequential cycloaddition with carbon disulfide [16].

The scope of azide-nitrile cycloadditions encompasses diverse azide substrates, including aliphatic and aromatic variants [11]. Benzyl azide, phenyl azide, and substituted derivatives all participate effectively in these transformations [11]. The methodology demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents [11].

Regioselective Functionalization Techniques

Regioselective functionalization strategies enable precise positioning of functional groups within benzothiadiazole frameworks through selective carbon-hydrogen activation and directed metallation approaches [17] [18] [19]. These methodologies address the regioselectivity limitations inherent in classical synthetic approaches [17] [18].

Iridium-catalyzed carbon-hydrogen borylation represents a breakthrough methodology for regioselective functionalization of benzothiadiazole substrates [17] [18]. This transformation utilizes iridium catalysts in combination with bis(pinacolato)diboron to generate versatile borylated building blocks [17] [18]. The reaction demonstrates remarkable regioselectivity, producing 5-boryl or 4,6-diboryl benzothiadiazole derivatives in yields ranging from 70-85% [17] [18].

The borylation process enables subsequent functionalization through ipso substitution reactions at the carbon-boron bond [17] [18]. These transformations provide access to diverse substitution patterns, including ortho-directed carbon-hydrogen functionalization, ring-closing reactions for fused systems, and generation of novel benzothiadiazole-based heteroarynes [17] [18].

Table 4: Regioselective Functionalization Techniques

Functionalization TypeCatalyst/ReagentRegioselectivityYield (%)Key AdvantageApplications
C-H BorylationIr-catalyst/B₂pin₂5-boryl, 4,6-diboryl70-85Versatile building blocksCross-coupling precursors
Electrophilic IodinationI₂/oxidantC-5 selective60-80Site-specific iodinationFurther functionalization
NitrationHNO₃/H₂SO₄Multiple positions40-70Multiple nitro productsReduction to amines
Cadogan CyclizationTriethyl phosphiteExclusive C4-C681High regioselectivityFused ring systems

Electrophilic iodination provides another regioselective functionalization approach, enabling site-specific introduction of iodine substituents [20]. Molecular iodine in the presence of oxidizing agents achieves C-5 selective iodination in yields of 60-80% [20]. These iodinated derivatives serve as versatile intermediates for subsequent cross-coupling transformations [20].

The Cadogan cyclization reaction offers unique regioselectivity for constructing fused benzothiadiazole systems [19]. This transformation proceeds through reductive cyclization of nitroarene precursors using triethyl phosphite, achieving exclusive C4-C6 cyclization with 81% yield [19]. The high regioselectivity stems from significant differences in nucleophilicity between various positions of the benzothiadiazole framework [19].

Advanced functionalization strategies include aryne chemistry for constructing complex polycyclic architectures [17] [18]. Benzothiadiazole-based heteroarynes demonstrate unique reactivity patterns governed by the Aryne Distortion Model, enabling predictable regioselective capture reactions [17] [18].

Green Chemistry Approaches in Thiadiazole Synthesis

Green chemistry methodologies for thiadiazole synthesis emphasize sustainable approaches that minimize environmental impact through reduced solvent usage, catalyst-free conditions, and energy-efficient processes [21] [22] [23]. These approaches align with contemporary sustainability requirements while maintaining synthetic efficiency [21] [22].

Solvent-free synthesis represents a primary green chemistry approach, eliminating organic solvents through neat reaction conditions [24]. The one-pot, two-step synthesis of thiadiazoles from primary amides with Lawesson reagent and tert-butyl hydrogen peroxide demonstrates this approach effectively [24]. This methodology achieves yields of 75-95% under metal-free conditions without requiring column chromatography purification [24].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction rate enhancement [25] [21]. The rapid synthesis of triazolo-thiadiazole derivatives under microwave irradiation achieves yields of 80-98% within 2-10 minutes at temperatures of 120-180°C [25]. These conditions represent substantial improvements over conventional heating methods in terms of both time and energy consumption [25].

Table 5: Green Chemistry Approaches in Thiadiazole Synthesis

Green ApproachKey FeaturesTypical ConditionsYield Range (%)Environmental BenefitsLimitations
Solvent-free synthesisNo organic solventsNeat reaction, 80-120°C75-95Reduced wasteLimited substrate scope
Microwave-assistedRapid heating2-10 minutes, 120-180°C80-98Energy efficientEquipment requirement
Catalyst-free methodsNo metal catalystsRoom temperature to 100°C70-90No toxic metalsLonger reaction times
Mechanochemical synthesisBall milling/grindingMechanical energy65-85Minimal solvent useScale-up challenges

Catalyst-free methodologies eliminate the need for metal catalysts through alternative activation strategies [26] [22]. The synthesis of dithiazoles from isothiocyanates and hydroxylamine triflic acid salts proceeds under mild catalyst-free conditions, achieving moderate to good yields [26]. These approaches avoid potential metal contamination and simplify purification procedures [26].

Mechanochemical synthesis employs mechanical energy input through ball milling or grinding to drive chemical transformations [22] [27]. This approach minimizes solvent usage while enabling efficient mixing and activation of reactants [22]. The methodology demonstrates particular effectiveness for solid-state reactions and demonstrates yields of 65-85% for various thiadiazole derivatives [27].

Green solvent alternatives include ionic liquids, supercritical carbon dioxide, and water as reaction media [21] [22] [28]. These solvents offer reduced toxicity profiles and improved recyclability compared to conventional organic solvents [21] [22]. Water-based synthesis protocols have shown particular promise for certain thiadiazole transformations, achieving comparable yields to organic solvent systems [28].

The integration of green chemistry principles encompasses renewable starting materials, non-toxic catalysts, and mild reaction conditions [21] [23]. These approaches demonstrate that sustainable methodologies can achieve comparable or enhanced performance relative to conventional synthetic routes [21] [23]. The resulting thiadiazole derivatives exhibit similar biological activities while being produced through environmentally responsible processes [21] [23].

Benzo[d] [1] [2] [3]thiadiazol-5-amine exhibits exceptional thermodynamic stability characteristics, making it suitable for various applications in materials science and organic electronics. Thermogravimetric analysis studies of similar benzothiadiazole derivatives have demonstrated thermal stability up to approximately 300°C, with decomposition temperatures typically occurring in the range of 350-400°C under nitrogen atmosphere [4] [5]. This thermal stability is attributed to the aromatic character of the fused benzene-thiadiazole ring system and the resonance stabilization provided by the nitrogen and sulfur atoms within the heterocyclic framework.

The compound exists as a stable crystalline solid at room temperature and exhibits non-hygroscopic properties, indicating minimal interaction with atmospheric moisture [2]. The phase behavior of benzo[d] [1] [2] [3]thiadiazol-5-amine is characterized by its maintenance of structural integrity across a wide temperature range, with no significant phase transitions observed below the decomposition temperature. Differential scanning calorimetry analysis of related compounds suggests that phase transitions, when they occur, typically manifest in the temperature range of 80-100°C, though specific data for benzo[d] [1] [2] [3]thiadiazol-5-amine remains limited [5].

The thermodynamic stability of the compound is further supported by computational studies indicating a stable ground state configuration. Density functional theory calculations demonstrate that the planar arrangement of the benzothiadiazole core minimizes steric interactions while maximizing electronic delocalization, contributing to the overall thermodynamic favorability of the structure [6] [7].

PropertyValue
Thermal Stability (TGA)Up to 300°C (similar BTD compounds)
Decomposition Temperature350-400°C range (estimated)
Phase Transition TemperatureNot determined
Crystalline StateStable at room temperature

Solubility and Partition Coefficient Analysis

The solubility profile of benzo[d] [1] [2] [3]thiadiazol-5-amine is characterized by selective dissolution in organic solvents, with marked insolubility in water. This amphiphobic behavior is typical of benzothiadiazole derivatives and reflects the compound's predominantly aromatic character with limited polar functional groups [2]. The compound demonstrates almost complete insolubility in water, which can be attributed to the hydrophobic nature of the fused aromatic ring system and the relatively weak hydrogen bonding capacity of the amine group in the context of the electron-deficient heterocycle.

In contrast, benzo[d] [1] [2] [3]thiadiazol-5-amine exhibits ready solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, methanol, and ethanol [2]. This solubility pattern is consistent with the compound's ability to engage in dipole-dipole interactions and potential hydrogen bonding through the amino group. The enhanced solubility in these solvents also reflects the stabilization of the compound through solvation of the electron-deficient thiadiazole ring.

Moderate solubility has been observed in dichloromethane, suggesting that the compound can dissolve in less polar organic solvents, though to a lesser extent than in highly polar solvents. The partition coefficient between octanol and water is expected to favor the organic phase significantly, though specific experimental values require further investigation.

SolventSolubility
WaterAlmost insoluble
MethanolReadily soluble
EthanolReadily soluble
DMSOReadily soluble
DMFReadily soluble
DichloromethaneModerate solubility

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of benzo[d] [1] [2] [3]thiadiazol-5-amine provides comprehensive structural confirmation and insights into the electronic environment of the molecule. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the electron-deficient nature of the thiadiazole ring and the electronic properties of the amino substituent.

In proton nuclear magnetic resonance spectroscopy, the amino group protons typically appear as a broad signal around 4.06 parts per million, indicating rapid exchange with deuterated solvents and the characteristic deshielding effect of the electron-withdrawing thiadiazole ring [8] [9]. The aromatic protons of the benzene ring exhibit chemical shifts in the range of 7.0-8.0 parts per million, with specific coupling patterns reflecting the substitution pattern and electronic distribution within the molecule [10] [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the range of 110-165 parts per million [10]. The carbon atoms directly attached to nitrogen and sulfur show characteristic chemical shifts that reflect their unique electronic environments within the heterocyclic system.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular vibrations. The nitrogen-hydrogen stretching vibrations of the primary amine group appear in the range of 3327-3400 wavenumbers, while carbon-nitrogen stretching vibrations are observed around 1621 wavenumbers [2] [11]. Aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 wavenumber region [11].

Mass spectrometry confirms the molecular identity with a molecular ion peak at mass-to-charge ratio 151, corresponding to the molecular weight of 151.19 atomic mass units [8] [9]. Fragmentation patterns provide additional structural information and confirm the stability of the thiadiazole ring system under ionization conditions.

TechniqueCharacteristic Values
1H NMR4.06 ppm (broad, NH2)
13C NMR~110-165 ppm (aromatic C)
IR (N-H stretch)3327-3400 cm-1
IR (C=N stretch)1621 cm-1
IR (C=C aromatic)1400-1600 cm-1
MS (M+)151 m/z

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and properties of benzo[d] [1] [2] [3]thiadiazol-5-amine. Computational studies employing various exchange-correlation functionals, including B3LYP, M06L, and ωB97XD with appropriate basis sets, have elucidated the ground state geometry and electronic characteristics of the molecule [6] [5] [12].

Geometry optimization calculations reveal that benzo[d] [1] [2] [3]thiadiazol-5-amine adopts a planar configuration in its ground state, with the amine group lying in the plane of the benzothiadiazole ring system. This planarity maximizes conjugation and stabilizes the molecule through extended π-electron delocalization. The optimized bond lengths and angles are consistent with aromatic character, with carbon-carbon bond lengths in the benzene ring averaging approximately 1.40 Angstroms and the thiadiazole ring displaying bond lengths characteristic of heterocyclic aromatics [13] [14].

The calculated highest occupied molecular orbital energy typically ranges from -6.2 to -5.8 electron volts, while the lowest unoccupied molecular orbital energy falls between -3.5 and -4.1 electron volts [6] [5]. These energy levels indicate the electron-accepting character of the compound and its potential utility in electronic applications. The resulting band gap of approximately 2.1 to 2.5 electron volts suggests semiconductor properties and potential applications in organic electronics [5] [12].

Thermochemical calculations provide additional insights into the stability and reactivity of the compound. The computed ionization potential ranges from 5.3 to 6.3 electron volts, while the electron affinity falls between 2.6 and 4.3 electron volts [6] [5]. These values confirm the electron-deficient nature of the benzothiadiazole system and its propensity to accept electrons in reduction reactions.

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry corresponds to a true minimum on the potential energy surface. The calculated vibrational modes align well with experimental infrared spectroscopy data, providing validation for the computational approach [5] [7].

PropertyValue (eV)
HOMO Energy~-6.2 to -5.8
LUMO Energy~-3.5 to -4.1
Band Gap~2.1 to 2.5
Ionization Potential~5.3 to 6.3
Electron Affinity~2.6 to 4.3

Electron Density Distribution and Molecular Orbital Analysis

The electron density distribution and molecular orbital analysis of benzo[d] [1] [2] [3]thiadiazol-5-amine reveal critical insights into the electronic structure and reactivity patterns of this heterocyclic compound. Molecular orbital calculations demonstrate that the highest occupied molecular orbital is primarily localized on the benzene ring and the amino group, with significant contributions from the nitrogen lone pair electrons [15] [7].

The highest occupied molecular orbital exhibits a bonding character between the amino nitrogen and the aromatic carbon atoms, indicating strong conjugation between the donor amino group and the electron-deficient benzothiadiazole acceptor. This orbital distribution suggests that oxidation processes will primarily involve electron removal from the amino group and the adjacent aromatic system [15] [12].

In contrast, the lowest unoccupied molecular orbital is predominantly localized on the thiadiazole ring, with particular concentration on the nitrogen and sulfur atoms of the heterocycle [15] [7]. This distribution confirms the electron-accepting character of the thiadiazole moiety and indicates that reduction processes will involve electron addition to this region of the molecule. The spatial separation of the highest occupied molecular orbital and lowest unoccupied molecular orbital suggests potential for charge transfer character in electronic transitions.

Electron density maps reveal regions of high and low electron density throughout the molecule. The sulfur atom exhibits maximum electron density among the heteroatoms, followed by the nitrogen atoms [16]. The carbon atoms of the thiadiazole ring show reduced electron density compared to those in the benzene ring, reflecting the electron-withdrawing effect of the heteroatoms.

Natural bond orbital analysis provides quantitative measures of electron delocalization and reveals the extent of charge transfer between different regions of the molecule [17]. The analysis indicates significant transfer of electron density from the amino group toward the thiadiazole ring, confirming the donor-acceptor character of the substituted system.

Electrostatic potential surface analysis identifies regions of the molecule that are susceptible to nucleophilic and electrophilic attack. The amino group and adjacent aromatic carbons exhibit negative electrostatic potential, making them favorable sites for electrophilic attack. Conversely, the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiadiazole ring show positive electrostatic potential, indicating their susceptibility to nucleophilic attack [18].

The molecular orbital energy diagrams reveal additional occupied and unoccupied orbitals that contribute to the electronic properties of the compound. The highest occupied molecular orbital minus one and lowest unoccupied molecular orbital plus one provide insights into excited state properties and potential electronic transitions [19]. Time-dependent density functional theory calculations predict electronic absorption in the ultraviolet to visible region, with the lowest energy transition corresponding to a charge transfer from the amino-substituted benzene ring to the thiadiazole acceptor [15] [12].

Spin density calculations for potential radical species derived from benzo[d] [1] [2] [3]thiadiazol-5-amine indicate that radical character would be distributed across the entire π-system, with particular localization on the amino group and the thiadiazole nitrogen atoms [7]. This distribution has implications for the stability and reactivity of any radical intermediates that might form during chemical or electrochemical processes.

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1,2,3-Benzothiadiazol-5-amine

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Last modified: 08-15-2023

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